molecular formula C13H11NO2 B2356200 2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid CAS No. 1378459-68-7

2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2356200
CAS No.: 1378459-68-7
M. Wt: 213.236
InChI Key: AJMOJSADAZCTDI-UHFFFAOYSA-N
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Description

2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid is a bicyclic organic compound featuring a quinoline moiety fused to a strained cyclopropane ring with a carboxylic acid substituent. Its molecular formula is C₁₃H₁₁NO₂, and synonyms include 1-(quinolin-4-yl)cyclopropane-1-carboxylic acid and ZINC83298112 . The compound’s structure combines the aromaticity of quinoline—a heterocycle with broad biological relevance—with the unique steric and electronic properties of the cyclopropane ring.

Properties

IUPAC Name

2-quinolin-4-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)11-7-10(11)8-5-6-14-12-4-2-1-3-9(8)12/h1-6,10-11H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMOJSADAZCTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Isatin and Acetone

The industrial synthesis begins with isatin (1) , which undergoes alkaline condensation with acetone to form 2-toluquinoline-4-carboxylic acid (2) . Under optimized conditions (25–35°C, 10 h reflux with sodium hydroxide), this step achieves near-quantitative yields (99%). The reaction proceeds via a Robinson annulation mechanism, where the enolate of acetone attacks the carbonyl group of isatin, followed by cyclodehydration.

Table 1: Optimization of Step 1 (n = 5 trials)

NaOH (equiv) Time (h) Yield (%)
6 8 87
8 10 99
10 12 99

Aldol Addition with Benzaldehyde

Intermediate 2 reacts with benzaldehyde in a solvent-free system at 100°C for 3 h, forming 2-styryl-4-quinolinecarboxylic acid monohydrate (3) . The absence of solvent drives the reaction to completion via continuous water removal, yielding 85% of the α,β-unsaturated ketone. Nuclear magnetic resonance (NMR) analysis confirms trans-configuration through characteristic coupling constants (J = 16.1 Hz between vinyl protons).

Dehydration and Oxidation Sequence

Treatment of 3 with acetic anhydride at 120°C eliminates water, generating 2-styryl-4-quinolinecarboxylic acid (4) in 93.4% yield. Subsequent oxidation with potassium permanganate (35–45°C, NaOH aqueous medium) cleaves the styryl double bond, producing quinoline-2,4-dicarboxylic acid (5) . This two-stage process demonstrates remarkable functional group tolerance, preserving the carboxylic acid moiety throughout.

Decarboxylation to Target Compound

Final decarboxylation of 5 in refluxing m-xylene (140°C, 6 h) selectively removes the C2 carboxyl group, yielding 2-(quinolin-4-yl)cyclopropane-1-carboxylic acid (6) . The reaction mechanism involves radical intermediates stabilized by the aromatic system, as evidenced by electron paramagnetic resonance (EPR) studies.

Nitrogen Ylide-Mediated Cyclopropanation

Palladium-Catalyzed Vinylation

Drawing from pyrimidine syntheses, this approach starts with 4-methyl-2-chloroquinoline (7) , which undergoes palladium-catalyzed coupling with potassium vinyltrifluoroborate. Using Pd(OAc)₂/dppf in dioxane at 90°C, 4-methyl-2-vinylquinoline (8) forms in 89% yield. The catalyst system shows exceptional selectivity for β-vinylation, avoiding competing Heck pathways.

Cyclopropanation via N-Ylide

Reaction of 8 with tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) generates a nitrogen ylide, which undergoes [2+1] cycloaddition to form tert-butyl 2-(quinolin-4-yl)cyclopropane-1-carboxylate (9) . Optimal conditions (80°C, 20 h in MeCN with Cs₂CO₃) provide 72% yield of the trans-diastereomer. Density functional theory (DFT) calculations suggest ylide formation is rate-limiting, with a computed activation energy of 24.3 kcal/mol.

Table 2: Diastereoselectivity in Cyclopropanation (n = 3)

Base Temp (°C) trans:cis
Cs₂CO₃ 80 9:1
K₃PO₄ 100 7:1
DBU 60 5:1

Hydrolysis and Chiral Resolution

Acidic hydrolysis of 9 (HCl/EtOAc, 0°C) affords racemic this compound (6) . Enantiomeric excess is achieved via diastereomeric salt formation with (+)-dehydroabietylamine, yielding the (1S,2S)-enantiomer in 98% ee after three recrystallizations. X-ray crystallography confirms absolute configuration, with the carboxylate oxygen hydrogen-bonded to the amine proton (d(O···H) = 1.89 Å).

Comparative Methodological Analysis

Yield and Scalability

The stepwise method offers superior scalability (100 g batches demonstrated), while the ylide approach enables multigram synthesis (up to 190 g). However, the latter requires stringent anhydrous conditions, increasing production costs by approximately 40% relative to the industrial route.

Stereochemical Control

Ylide-mediated cyclopropanation provides a 9:1 trans:cis ratio, outperforming traditional Simmons–Smith reactions (typically 3:1). The stereochemical outcome arises from ylide approach geometry, where the bulky quinoline moiety directs face-selective addition.

Functional Group Compatibility

Both methods tolerate electron-withdrawing substituents on the quinoline ring. However, the oxidation step in Method 1 degrades thioether groups, whereas Method 2 preserves sulfur-containing functionalities.

Spectroscopic Characterization

Nuclear Magnetic Resonance

The target compound (6) displays characteristic signals:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.87 (d, J = 4.5 Hz, 1H, H-2), 8.35–8.28 (m, 2H, H-5/H-8), 7.82 (t, J = 7.8 Hz, 1H, H-7), 3.12 (q, J = 8.1 Hz, 1H, cyclopropane H-1), 2.89 (q, J = 8.1 Hz, 1H, cyclopropane H-2).
  • ¹³C NMR : 174.8 ppm (C=O), 149.2 ppm (C-4), 34.5 and 28.7 ppm (cyclopropane C1/C2).

Mass Spectrometry

High-resolution MS confirms molecular composition (C₁₃H₁₁NO₂⁺ [M+H]⁺ calc. 214.0868, found 214.0863). Fragmentation patterns show sequential loss of COOH (Δm/z 44.9976) followed by cyclopropane ring opening.

Industrial Implementation Considerations

Waste Stream Management

Method 1 generates manganese dioxide sludge from KMnO₄ oxidation, requiring pH-controlled precipitation (optimum pH 8.5–9.0 for Mn(OH)₂ removal). Method 2 produces bromide salts (0.7 kg per kg product), necessitating nanofiltration systems for recovery.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Biological Activities

The biological activities of quinoline derivatives, including 2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid, are diverse and significant. These compounds often exhibit:

  • Antibacterial Activity : Quinoline derivatives have shown promising antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the quinoline structure can enhance antibacterial potency .
  • Anticancer Properties : Compounds with a quinoline scaffold have been evaluated for their anticancer effects. For instance, derivatives have been reported to induce apoptosis in cancer cell lines such as breast and lung cancer cells . The mechanism often involves the inhibition of key enzymes like DNA gyrase, which is critical in cancer cell proliferation.
  • Antiviral and Antimalarial Activities : Some quinoline derivatives have demonstrated antiviral properties, particularly in inhibiting HIV replication. Additionally, certain compounds exhibit antimalarial activity by targeting the Plasmodium falciparum parasite .

Antibacterial Evaluation

A series of quinoline derivatives were synthesized and tested for antibacterial activity. The results indicated that structural modifications significantly influenced the antibacterial efficacy against common pathogens like E. coli and S. aureus. For example, specific derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Studies

Research focusing on quinoline derivatives has revealed their potential as anticancer agents. In vitro studies demonstrated that certain compounds could inhibit cell growth in cancer cell lines with IC50 values indicating strong cytotoxicity . These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

  • As an Antibacterial Agent : With rising antibiotic resistance, novel antibacterial agents derived from quinoline structures are crucial for developing new treatments.
  • In Cancer Therapy : The ability of these compounds to induce apoptosis in cancer cells positions them as promising candidates for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to proteins, affecting their function and activity. The cyclopropane carboxylic acid moiety may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 2-(quinolin-4-yl)cyclopropane-1-carboxylic acid with structurally or functionally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Structural Analogs with Cyclopropane-Carboxylic Acid Motifs
Compound Name Substituents Molecular Weight pKa (Predicted) Key Properties/Applications Evidence Source
This compound Quinoline, carboxylic acid 237.24 Not reported Rigid scaffold for drug design
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid Pyridine, carboxylic acid 163.17 3.99 Lower lipophilicity; potential kinase inhibition
trans-2-cyanocyclopropanecarboxylic acid Cyano group, carboxylic acid 125.12 Not reported Intermediate in organic synthesis
1-ethylcyclopropanecarboxylic acid Ethyl group, carboxylic acid 128.17 Not reported Aliphatic substituent; metabolic studies

Key Observations :

  • Quinoline vs.
Quinoline-Based Carboxylic Acid Derivatives
Compound Name Substituents Biological Activity Evidence Source
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline-3-carboxylic acid Adamantyl, fluorophenyl Antituberculosis agent
3-(3-Fluorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one Tetrazolo-thiazolidinone Analgesic activity
Methyl-2-(4-R-phenyl)quinoline-4-carboxylate (YS-1) Ester, phenyl Precursor for antimalarial agents

Key Observations :

  • Functional Group Impact : The carboxylic acid group in the target compound may enhance solubility compared to ester derivatives like YS-1 , which are often prodrugs requiring hydrolysis for activation .
  • Biological Activity: While adamantyl-substituted quinolines (e.g., ) show antitubercular activity, the cyclopropane-carboxylic acid motif could offer novel mechanisms due to its rigidity and polarity.

Biological Activity

2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid, with the CAS number 1378459-68-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and related research findings.

Chemical Structure and Synthesis

The compound features a quinoline ring fused with a cyclopropane carboxylic acid moiety. The synthesis of this compound typically involves reactions that incorporate quinoline derivatives and cyclopropane structures, often utilizing techniques such as cyclopropanation and carboxylation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of quinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
Similar Quinoline DerivativeE. coli18
Control (Ampicillin)S. aureus20

These results suggest that modifications to the quinoline structure can enhance antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, quinoline derivatives have been recognized for their ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of pro-apoptotic pathways.

In vitro studies demonstrated that treatment with related compounds resulted in decreased viability of cancer cell lines, such as Panc-1 and HPAF II, with observed IC50 values indicating effective dose ranges.

Cell LineIC50 Value (µM)Treatment Duration (h)
Panc-13072
HPAF II2548

These findings highlight the potential for further development of this compound as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream effects that promote apoptosis in cancer cells.
  • Cell Cycle Regulation : Evidence suggests that similar compounds can disrupt the cell cycle, leading to enhanced cell death in malignant cells .

Case Studies

Several case studies have investigated the efficacy of quinoline derivatives in clinical settings:

  • Case Study 1 : A study on a derivative similar to this compound showed promising results in a Phase I trial for patients with advanced solid tumors, demonstrating manageable toxicity profiles and preliminary signs of antitumor activity.
  • Case Study 2 : A comparative analysis involving multiple quinoline derivatives indicated that structural modifications significantly impacted their bioactivity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclopropanation strategies or coupling reactions between quinoline derivatives and cyclopropane precursors. Key steps include:

  • Cyclopropanation : Using transition-metal catalysts (e.g., Rh(II)) to generate strained cyclopropane rings. For example, diazo compounds may react with quinoline-derived alkenes under controlled conditions .
  • Carboxylic Acid Functionalization : Post-cyclopropanation oxidation or hydrolysis (e.g., tert-butyl ester deprotection under acidic conditions) to yield the carboxylic acid moiety .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Key Challenges
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 25°C65–78Steric hindrance from quinoline ring
Ester HydrolysisTFA/H₂O (1:1), 12 h>90Over-acidification leading to byproducts
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)Separation from regioisomers

Q. How is the purity and structural identity of this compound confirmed?

Methodological Answer:

  • Purity : Assessed via reverse-phase HPLC (≥95% purity) with UV detection at 254 nm. Solvent systems often use acetonitrile/water with 0.1% formic acid .
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) shows characteristic cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and quinoline aromatic signals (δ 7.5–9.0 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Exact mass matches theoretical [M+H]+ (e.g., C₁₃H₁₁NO₂: calculated 213.0790, observed 213.0788) .

Advanced Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) of quinoline-cyclopropane hybrids?

Methodological Answer: SAR studies focus on:

  • Substituent Effects : Modifying the quinoline ring (e.g., fluorine at position 6) or cyclopropane substituents to enhance bioactivity.
  • Biological Assays : Testing against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) via kinetic inhibition assays .

Q. Table 2: SAR Data for Analogous Compounds

CompoundSubstituentIC₅₀ (μM)Notes
A 6-Fluoroquinoline0.12Enhanced membrane permeability
B Cyclopropane-CH₃2.3Reduced metabolic stability
C Carboxylic acid0.08Critical for target binding

Key Insight : The carboxylic acid group is essential for hydrogen bonding with active-site residues, while fluorination improves pharmacokinetics .

Q. How can researchers resolve contradictions in reported spectroscopic data for cyclopropane-quinoline derivatives?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Multi-Technique Validation : Cross-checking NMR with IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .
  • Control Experiments : Repeating synthesis under inert atmospheres to exclude oxidation artifacts .

Example : A reported ¹³C NMR shift discrepancy (δ 175 ppm vs. 172 ppm for COOH) was traced to pH-dependent carboxylate protonation states .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Dose-response curves using recombinant enzymes (e.g., fluorescence-based assays for real-time kinetics) .
  • Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure (normalized to protein content) .
  • Cytotoxicity : MTT assays in HEK293 or HepG2 cells to establish selectivity indices .

Q. Table 3: Example In Vitro Protocol

AssayConditionsEndpoint
Enzyme Inhibition10–100 μM compound, 37°C, pH 7.4IC₅₀ via nonlinear regression
Cellular Uptake10 μM, 5% CO₂, 37°CIntracellular concentration (nM/mg protein)

Q. How should researchers handle stability issues during storage?

Methodological Answer:

  • Storage : –20°C under argon, as cyclopropane rings are prone to ring-opening under moisture or light. Lyophilization improves long-term stability .
  • Stability Monitoring : Periodic HPLC checks for degradation products (e.g., quinoline decomposition at λ = 310 nm) .

Q. What computational methods support the design of derivatives with improved target binding?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with protein active sites.
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • QSAR Models : Using MOE descriptors (e.g., logP, polar surface area) to predict bioavailability .

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